Manganese oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

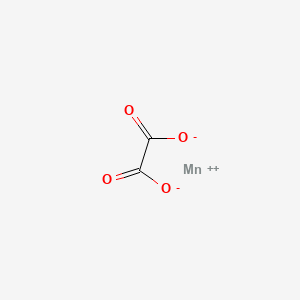

Manganese oxalate is a chemical compound formed by the combination of manganese and oxalic acid, with the chemical formula MnC₂O₄. It typically appears as light pink crystals and is insoluble in water. This compound naturally occurs as the mineral Lindbergite .

Mechanism of Action

Target of Action

Manganese oxalate, also known as Manganese(2+);oxalate, is a chemical compound that primarily targets the formation of various manganese oxides . It is used as a precursor for obtaining oxide systems and oxide particles with specified stoichiometric composition and crystallite size . The manganese atom in this compound is coordinated with the two chelate oxalates in the equatorial plane and two water molecules in axial positions .

Mode of Action

The interaction of this compound with its targets involves a step-wise dehydration process . This process is based on molecular dynamic simulations and results in the formation of single-phase nanoparticles of various manganese oxides, such as MnO, Mn2O3, and Mn3O4 . The four manganese coordination sites are occupied by oxalate oxygen atoms .

Biochemical Pathways

this compound affects several biochemical pathways. It plays a role in the oxalate-carbonate pathway, a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation . This results in the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir . Additionally, it is involved in the degradation of the lignocellulose complex by fungi .

Pharmacokinetics

The ADME properties of this compound are influenced by its physical and chemical properties. It forms crystalline hydrates, which impacts its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It is involved in the synthesis of single-phase nanoparticles of various manganese oxides . It also plays a role in the decomposition of reactive oxygen species . Furthermore, it contributes to the formation of calcium carbonate, thereby playing a role in carbon sequestration .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the structure and magnetic properties of this compound hydrates are influenced by the environment . Additionally, the solvothermal process can control the synthesis of polymorphic Manganese oxalates . The catalytic performance of Manganese oxide, which is prepared by the oxalate route, is correlated with surface area, pore size, low-temperature reducibility, and distribution of surface species .

Biochemical Analysis

Biochemical Properties

Manganese (Mn) is an essential micronutrient with many functional roles in plant metabolism . Manganese acts as an activator and co-factor of hundreds of metalloenzymes in plants . Because of its ability to readily change oxidation state in biological systems, Mn plays an important role in a broad range of enzyme-catalyzed reactions, including redox reactions, phosphorylation, decarboxylation, and hydrolysis . Manganese (II) is the prevalent oxidation state of Mn in plants and exhibits fast ligand exchange kinetics .

Cellular Effects

Manganese is an essential trace element within organisms spanning the entire tree of life . In bacteria, it can function as a cofactor for diverse enzymes involved in central carbon metabolism . Manganese-centric bacterial species, in particular lactobacilli, require little to no Fe2+ and use Mn2+ for a wider variety of functions . These organisms can accumulate extraordinarily high amounts of Mn2+ intracellularly, enabling the nonenzymatic use of Mn2+ for decomposition of reactive oxygen species while simultaneously functioning as a mechanism of competitive exclusion .

Molecular Mechanism

The molecular mechanism of Manganese oxalate involves its coordination with two chelate oxalates in the equatorial plane and two water molecules in axial positions . The manganese atom is confirmed as 2+ by bond valence sums . The four manganese coordination sites are occupied by oxalate oxygen atoms .

Temporal Effects in Laboratory Settings

It is known that this compound forms crystalline hydrates of the composition MnC2O4•nH2O, where n = 2 and 3 . The crystalline hydrate of the composition MnC2O4•2H2O forms light pink crystals of the orthorhombic system .

Dosage Effects in Animal Models

It is known that animal models of developmental manganese exposure have demonstrated that manganese can cause lasting attentional and sensorimotor deficits, akin to an ADHD-inattentive behavioral phenotype .

Metabolic Pathways

Manganese is involved in various metabolic pathways. In plants, it acts as a cofactor for diverse enzymes involved in central carbon metabolism . Oxalate is a metabolic end-product whose systemic concentrations are highly variable among individuals . Genetic and non-genetic reasons underlie elevated plasma concentrations and tissue accumulation of oxalate, which is toxic to the body .

Transport and Distribution

It is known that this compound forms light pink crystals and does not dissolve in water .

Subcellular Localization

It is known that Manganese is an essential micronutrient with many functional roles in plant metabolism . Manganese acts as an activator and co-factor of hundreds of metalloenzymes in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese oxalate can be synthesized through an exchange reaction between sodium oxalate and manganese chloride. The reaction typically involves mixing aqueous solutions of sodium oxalate and manganese chloride, resulting in the precipitation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method, but on a larger scale. The process involves careful control of reaction conditions such as temperature and concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Manganese oxalate undergoes various chemical reactions, including decomposition, oxidation, and reduction. Upon heating, it decomposes to form manganese oxide and carbon dioxide .

Common Reagents and Conditions:

Decomposition: Heating this compound leads to its decomposition into manganese oxide and carbon dioxide.

Oxidation and Reduction: this compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.

Major Products Formed:

Decomposition: Manganese oxide and carbon dioxide.

Oxidation and Reduction: Various manganese oxides, depending on the specific reaction conditions.

Scientific Research Applications

Manganese oxalate has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Magnesium oxalate

- Strontium oxalate

- Barium oxalate

- Iron (II) oxalate

- Iron (III) oxalate

- Praseodymium oxalate

Comparison: Manganese oxalate is unique due to its specific decomposition and redox properties, which make it particularly useful in catalysis and materials science. Compared to other oxalates, this compound forms light pink crystals and has distinct thermal decomposition characteristics .

Properties

CAS No. |

6556-16-7 |

|---|---|

Molecular Formula |

C2H6MnO6 |

Molecular Weight |

181.00 g/mol |

IUPAC Name |

manganese;oxalic acid;dihydrate |

InChI |

InChI=1S/C2H2O4.Mn.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2 |

InChI Key |

VOEZDMCKEMNFOS-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[Mn+2] |

Canonical SMILES |

C(=O)(C(=O)O)O.O.O.[Mn] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)

![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2606284.png)

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)

![N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606292.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2606293.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2606297.png)